Tris(hydroxypropyl)phosphine

Descripción

Atomic Composition and Bonding Configuration

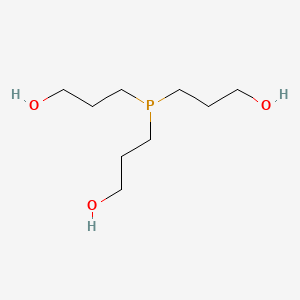

Tris(hydroxypropyl)phosphine consists of a central phosphorus atom bonded to three hydroxypropyl groups ($$ \text{CH}2\text{CH}2\text{CH}_2\text{OH} $$) via single σ-bonds. The phosphorus atom adopts a trigonal pyramidal geometry, with the lone pair occupying one apex of the tetrahedral structure. Each hydroxypropyl substituent contains a terminal hydroxyl group ($$ -\text{OH} $$) positioned at the third carbon of the propyl chain.

The molecular structure is stabilized by hydrogen bonding between hydroxyl groups and adjacent oxygen atoms, as observed in crystalline forms. This intramolecular and intermolecular interaction network contributes to its three-dimensional packing and conformational rigidity.

Stereoelectronic Effects in Hydroxypropyl Substituents

The hydroxypropyl groups exert significant stereoelectronic influence through:

- Electronic Donor Effects : The hydroxyl groups donate electron density via inductive effects, slightly increasing the electron density around the phosphorus center. This enhances its nucleophilicity, critical for redox reactions.

- Steric Hindrance : The spatial arrangement of three bulky hydroxypropyl chains creates moderate steric protection for the phosphorus atom, balancing accessibility for reactivity while preventing excessive crowding.

- Hydrogen Bonding : The hydroxyl groups participate in hydrogen bonding, as evidenced by Raman spectroscopy and X-ray crystallography, which stabilize the molecular conformation and influence solubility.

Propiedades

IUPAC Name |

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICAEXQYKBMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CP(CCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451537 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-17-6 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4706-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Process Description:

- Starting Material: Tetrakis(hydroxypropyl)phosphonium salts (analogous to tetrakis(hydroxymethyl)phosphonium chloride used in related systems).

- Reagent: Strongly basic anion exchange resin in hydroxide form, typically benzyl trimethylammonium groups incorporated into a styrene-divinylbenzene copolymer matrix.

- Solvent: Water or nonaqueous solvents where both starting salt and product are soluble.

- Reaction Conditions: Ambient temperature (~25°C), inert atmosphere to prevent oxidation.

- pH Control: Resin is added until the solution reaches an equivalence point pH (~8.5 in water for hydroxymethyl analogs).

- Outcome: The resin neutralizes the phosphonium salt, converting it into this compound and formaldehyde as a byproduct.

Advantages:

- Avoids use of expensive and difficult-to-recover heavy metal catalysts.

- Produces substantially pure this compound without troublesome solvent extractions.

- Ionic byproducts (e.g., chloride ions) are easily removed by filtration of resin.

- Resin can be regenerated and reused, enhancing sustainability.

Reaction Mechanism (Generalized):

$$

\text{Tetrakis(hydroxypropyl)phosphonium salt} + \text{OH}^- \rightarrow \text{this compound} + \text{Formaldehyde} + \text{Resin chloride form}

$$

The intermediate betaine formed decomposes to the phosphine and formaldehyde.

Process Steps Summary:

| Step | Operation | Purpose |

|---|---|---|

| 1 | Dissolve tetrakis(hydroxypropyl)phosphonium salt in solvent | Prepare reaction medium |

| 2 | Slowly add strongly basic anion exchange resin (hydroxide form) | Neutralize salt, initiate conversion |

| 3 | Monitor pH until equivalence point reached (~8.5 in water) | Ensure complete reaction |

| 4 | Filter resin and wash to remove adsorbed solution | Remove ionic byproducts |

| 5 | Remove solvent and formaldehyde under vacuum | Isolate pure this compound |

Preparation via Reaction of Tetrakis(hydroxypropyl)phosphonium Salts with Alkali Hydroxides and Catalysts in Alcoholic Media

An alternative preparation method involves the reaction of tetrakis(hydroxypropyl)phosphonium salts dissolved in methanol with potassium hydroxide, followed by treatment with sodium sulfite in the presence of catalytic zinc chloride.

Process Description:

- Starting Material: Tetrakis(hydroxypropyl)phosphonium chloride dissolved in methanol.

- Reagents: Potassium hydroxide (KOH) to form potassium chloride (KCl), catalytic amount of zinc chloride (ZnCl₂), and sodium sulfite (Na₂SO₃).

- Reaction Conditions: Ambient temperature, controlled addition of reagents.

- Outcome: Formation of pure this compound with minimized byproducts such as unreacted phosphonium salt and phosphine oxide.

Advantages:

- Improved purity by reducing residual starting material and byproduct formaldehyde.

- The catalytic system (ZnCl₂) enhances reaction efficiency.

- Suitable for production of this compound used in ultraviolet stabilizers and phosphorus flame retardants.

Comparative Data Table of Preparation Methods

| Parameter | Anion Exchange Resin Method | Alkali Hydroxide + Catalyst Method |

|---|---|---|

| Starting Material | Tetrakis(hydroxypropyl)phosphonium salt | Same |

| Solvent | Water or nonaqueous solvents | Methanol |

| Base | Strongly basic anion exchange resin (hydroxide form) | Potassium hydroxide (KOH) |

| Catalyst | None (resin acts as base and ion exchanger) | Zinc chloride (ZnCl₂) catalytic amount |

| Additional Reagent | None | Sodium sulfite (Na₂SO₃) |

| Reaction Temperature | Ambient (~25°C) | Ambient (~25°C) |

| pH Control | pH ~8.5 (water), ~7.3 (methanol) | Controlled by KOH addition |

| Byproducts | Formaldehyde, resin chloride form | Formaldehyde, KCl |

| Purity of Product | High, minimal solvent extraction needed | High, reduced THPC and THPO impurities |

| Removal of Byproducts | Filtration of resin and vacuum distillation | Vacuum distillation |

| Scalability | Suitable for batch and column (batch preferred) | Suitable for batch processing |

| Environmental/Safety Aspects | Resin regeneration possible, less heavy metal waste | Use of ZnCl₂ catalyst requires handling precautions |

Research Findings and Observations

- The anion exchange resin method is preferred industrially due to its simplicity, avoidance of heavy metals, and ease of purification. It allows for selective production of this compound or its oxide by adjusting resin equivalents and reaction conditions.

- The alkali hydroxide and catalyst method offers enhanced purity by minimizing residual starting materials and byproducts, especially useful when ultra-pure this compound is required for sensitive applications such as UV stabilizers.

- Both methods require careful control of reaction pH and temperature to avoid over-oxidation to phosphine oxide.

- Formaldehyde generated during the reaction is typically removed by vacuum distillation, and residual salts are separated by filtration or solvent extraction.

- The choice of solvent impacts the reaction kinetics and product isolation; methanol facilitates better solubility but requires careful pH monitoring.

Análisis De Reacciones Químicas

Types of Reactions: Tris(hydroxypropyl)phosphine undergoes various chemical reactions, including:

Reduction: It is widely used as a reducing agent for the cleavage of disulfide bonds in small molecules.

Nucleophilic Substitution: The compound can act as a nucleophile, reacting with halogenated organic compounds to form phosphonium salts.

Coordination Reactions: this compound can form complexes with transition metals, altering their reactivity and catalytic properties.

Common Reagents and Conditions:

Reduction: Commonly used in aqueous and buffered aqueous-organic media.

Nucleophilic Substitution: Typically involves halogenated organic compounds such as benzyl bromides.

Coordination Reactions: Often involves transition metals like palladium and platinum.

Major Products Formed:

Reduction: The major products are the reduced forms of the disulfide-containing molecules.

Nucleophilic Substitution: The products are phosphonium salts.

Coordination Reactions: The products are metal-phosphine complexes.

Aplicaciones Científicas De Investigación

Protein Chemistry

THPP is widely used as a reducing agent in protein biochemistry. It facilitates the reduction of disulfide bonds, which is crucial for protein folding and stability. Compared to traditional reducing agents like dithiothreitol (DTT), THPP offers several advantages:

- Higher Solubility : THPP is more soluble in water, enhancing its applicability in various biochemical assays.

- Stability : It exhibits greater resistance to oxidation, making it suitable for long-term storage and use in sensitive experiments .

Table 1: Comparison of Reducing Agents

| Property | THPP | DTT |

|---|---|---|

| Solubility | High | Moderate |

| Oxidation Resistance | High | Low |

| Typical Concentration | 1-5 mM | 20-40 mM |

Enzyme Assays

Research has shown that THPP can influence the activity of various enzymes, including ribonucleotide reductase (RNR). It acts cooperatively with dithiols, enhancing enzyme activity beyond what either could achieve alone . This property allows for more efficient assays and better understanding of enzyme mechanisms.

DNA Sequencing

THPP is particularly valuable in DNA sequencing applications due to its ability to reduce disulfide bonds efficiently. This reduction is essential for preparing DNA samples and ensuring accurate sequencing results. Its stability under varying pH conditions further enhances its utility in this field .

Hydrogel Beads Preparation

THPP is utilized in the synthesis of hydrogel beads, which are important for nucleotide sequencing technologies. These hydrogels can encapsulate biomolecules, providing a controlled environment for biochemical reactions .

Biosensors Development

The compound plays a crucial role in the development of biosensors used for biological analysis. Its reducing properties enable the detection of specific biomolecules by facilitating redox reactions that are essential for signal generation in biosensing applications .

Antibacterial Polymers

THPP contributes to the preparation of phosphorus-containing antibacterial polymers. These materials leverage the unique properties of phosphines to create effective antimicrobial surfaces, which are increasingly important in medical and industrial applications .

Protein Purification Studies

In a study examining the effects of THPP on protein purification protocols, researchers found that using THPP at concentrations between 1 mM and 50 mM significantly improved the yield and purity of proteins compared to traditional methods using DTT . The study highlighted the importance of monitoring potential non-enzymatic reactions that may occur when using THPP with NAD(P)+ dependent enzymes.

Ribonucleotide Reductase Activity Enhancement

A comparative study showed that using THPP alongside DTT resulted in approximately threefold higher activity in recombinant mouse RNR assays than when either was used alone. This synergy indicates that THPP not only acts as a reductant but also enhances the overall efficiency of enzymatic processes .

Mecanismo De Acción

Tris(hydroxypropyl)phosphine exerts its effects primarily through its reducing properties. It donates electrons to disulfide bonds, resulting in their cleavage and the formation of thiol groups . The compound’s mechanism of action involves the transfer of electrons from the phosphine to the disulfide bond, leading to the reduction of the disulfide and the oxidation of the phosphine to this compound oxide .

Comparación Con Compuestos Similares

Key Research Findings

- RNA Stabilization : THPP outperforms DTT in protecting RNA from nuclease digestion, enabling temporary preservation of cross-linked RNA .

- Enzymatic Inhibition: Both THPP and TCEP react non-enzymatically with NAD$^+$, complicating studies on NAD(P)H-dependent enzymes .

- Battery Technology: THPP-functionalized carbon nanotubes improve lithium-sulfur battery capacity (0.036% decay/cycle over 1,700 cycles) by stabilizing polysulfides .

Actividad Biológica

Tris(hydroxypropyl)phosphine (THPP) is a phosphine compound that has garnered attention for its diverse biological activities, particularly as a reducing agent in biochemical applications. This article explores the biological activity of THPP, summarizing key research findings, mechanisms of action, and potential implications for various fields, including biochemistry and medicinal chemistry.

Overview of this compound

THPP is recognized for its stability and effectiveness as a reducing agent, especially in aqueous environments. Its chemical structure allows it to participate in redox reactions that are crucial for various biochemical processes. The compound is often compared to other reducing agents like tris(2-carboxyethyl)phosphine (TCEP), with studies indicating that THPP exhibits superior reactivity under certain conditions .

THPP functions primarily as a reductant, facilitating the cleavage of disulfide bonds in proteins and other biomolecules. This property is particularly valuable in protein biochemistry, where disulfide bonds play a critical role in maintaining protein structure and function. The mechanism involves the transfer of electrons from THPP to disulfide bonds, leading to the formation of thiols:

This reaction underscores the utility of THPP in protein folding studies and enzyme assays.

1. Inhibition of Enzymatic Activity

Research has demonstrated that THPP can interact with biological cofactors such as NAD(P)+, leading to the formation of covalent adducts that inhibit enzymatic activity. A notable study reported that THPP reacts with NAD+ to form a reversible adduct, which can interfere with NAD(P)+-dependent enzymes . This interaction raises important considerations for experimental protocols involving these cofactors.

2. Comparison with Other Reducing Agents

THPP has been shown to be more effective than dithiothreitol (DTT) for certain enzymatic assays, particularly those involving vitamin K 2,3-epoxide reductase (VKOR). In vitro assessments indicated that substituting THPP for DTT improved the accuracy of enzymatic measurements by minimizing side reactions associated with DTT .

Case Study 1: Reactivity Towards Oxidants

A study investigated the reactivity of THPP with hexachloroiridate(IV), demonstrating that THPP could effectively reduce this oxidant under physiological pH conditions. The kinetics were characterized by second-order rate constants, providing insight into the reaction dynamics and potential applications in redox chemistry .

Case Study 2: Protein Disulfide Reduction

In another investigation, THPP was employed to reduce disulfide bonds in various proteins, showcasing its effectiveness in maintaining protein functionality during biochemical assays. The study highlighted the rapid reduction capabilities of THPP compared to traditional agents like DTT .

Summary of Research Findings

Q & A

Q. What is the role of THPP in redox-controlled enzymatic reactions, and how is it methodologically integrated into experimental workflows?

THPP is widely used as a reducing agent in redox-controlled enzymatic systems. For example, in templated enzymatic synthesis, THPP (0.5 M stock) is added directly to reduce disulfide templates, while sodium perborate (NaBO₃) serves as the oxidizing agent. Reactions are monitored via HPLC-UV-Vis at 254 nm, with aliquots quenched using 1% trifluoroacetic acid (TFA) in acetonitrile/water to halt enzymatic activity. This approach enables cyclic redox modulation of templates, critical for studying enzyme-substrate dynamics .

Q. How does THPP compare to other reducing agents like DTT or TCEP in stabilizing proteins during enzymatic assays?

THPP offers superior stability and neutrality compared to DTT, making it ideal for long-term enzymatic assays. It is used at 1.0 mM in calorimetry buffers to maintain protein stability (e.g., OCP1/OCP2 complexes) without interfering with denaturation studies. Unlike DTT, THPP does not require acidic conditions for stability, simplifying buffer preparation .

Q. What are the recommended protocols for preparing THPP-containing reaction buffers to ensure reproducibility?

THPP is typically prepared as a 0.5 M aqueous stock solution. For enzymatic assays, it is added directly to reaction mixtures at final concentrations of 1–10 mM. To avoid oxidation, stock solutions should be stored at –20°C in aliquots and thawed immediately before use. In polymer synthesis, THPP is dissolved in degassed solvents (e.g., THF) to prevent side reactions with oxygen .

Advanced Research Questions

Q. How can THPP be leveraged to design functional interlayers in lithium-sulfur batteries, and what mechanistic advantages does it provide?

THPP’s hydroxyl groups enable covalent grafting onto hydroxylated carbon nanotubes, creating interlayers that trap polysulfides and enhance battery cyclability. This strategy improves sulfur utilization and reduces capacity decay. For example, THPP-modified electrodes exhibit ~30% higher initial capacity compared to unmodified counterparts, attributed to improved ion transport and polysulfide adsorption .

Q. What structural features of THPP-derived phosphonium polymers enhance antibacterial selectivity, and how can these be optimized?

Hydrophilic hydroxypropyl substituents on THPP-based phosphonium polymers reduce hemolytic activity while maintaining antibacterial efficacy. For instance, THPP-derived polymers show >95% inhibition of S. aureus at 64 µg/mL, with HC50 values (hemolysis) >512 µg/mL. The balance between hydrophilicity and cationic charge density is critical; increasing hydroxypropyl content improves selectivity by minimizing non-specific interactions with mammalian membranes .

Q. How does THPP influence the kinetics of redox-responsive hydrogel formation, and what analytical methods validate its role?

In hydrogel synthesis, THPP acts as a reducing agent to crosslink vinylbenzyl phosphonium monomers. Reaction kinetics are monitored via NMR or FTIR to track disulfide/thiol interconversions. For example, THPP-mediated gels achieve 90% crosslinking within 2 hours at 60°C, confirmed by swelling ratio measurements and rheological analysis. The redox-responsiveness enables controlled cargo release, with degradation rates tunable via THPP concentration .

Q. What contradictions exist in THPP’s reported redox potentials, and how can these be resolved in experimental design?

Discrepancies in THPP’s redox potential (e.g., –0.32 V vs. –0.45 V for DTT) may arise from buffer composition or reference electrode calibration. Researchers should standardize conditions using cyclic voltammetry in pH 7.4 phosphate buffer and validate results with model substrates like glutathione disulfide. Such calibration ensures reproducible redox cycling in multi-step enzymatic assays .

Methodological Considerations

Q. What precautions are necessary when using THPP in oxygen-sensitive polymerization reactions?

THPP must be handled under inert atmospheres (N₂/Ar) due to its susceptibility to oxidation. Solvents should be degassed via freeze-pump-thaw cycles, and reactions conducted in sealed vessels. Post-polymerization, unreacted THPP is removed via dialysis (MWCO 1 kDa) to prevent residual reductant interference in downstream applications .

Q. How can THPP’s reducing efficiency be quantified in complex biological matrices?

Efficiency is quantified using Ellman’s assay (for thiol quantification) or HPLC-MS to track disulfide reduction. For example, THPP reduces 85% of insulin disulfide bonds within 15 minutes at 25°C, compared to 70% for TCEP under identical conditions. Matrix effects (e.g., serum proteins) require normalization to control samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.